molecular formula C5H2I2N4 B1603819 2,6-diiodo-7H-purine CAS No. 98027-95-3

2,6-diiodo-7H-purine

Cat. No.: B1603819
CAS No.: 98027-95-3
M. Wt: 371.91 g/mol
InChI Key: HNCFPTJMAVGCEI-UHFFFAOYSA-N
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Description

2,6-Diiodo-7H-purine is a heterocyclic compound belonging to the purine family. Purines are nitrogen-containing compounds that play essential roles in various biological processes. The structure of this compound includes two iodine atoms attached to the purine ring at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diiodo-7H-purine typically involves the iodination of purine derivatives. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of acetic acid as a catalyst at room temperature. The process involves grinding the reactants together in a mortar, which provides high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide remains prevalent due to its efficiency and high selectivity. The reaction conditions are optimized to ensure maximum yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodo-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-iodosuccinimide (NIS): Used for iodination.

    Triflic Anhydride and TMSCN: Used for cyanation reactions.

    Acetic Acid: Acts as a catalyst in iodination reactions.

Major Products:

Scientific Research Applications

2,6-Diiodo-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diiodo-7H-purine involves its interaction with various enzymes and molecular targets. As a purine analogue, it can inhibit enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This inhibition disrupts nucleic acid synthesis, leading to cell death, particularly in rapidly proliferating cells .

Comparison with Similar Compounds

Uniqueness: 2,6-Diiodo-7H-purine is unique due to the presence of two iodine atoms, which confer distinct chemical reactivity and biological activity compared to other purine analogues. Its ability to undergo specific substitution and cyanation reactions makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2,6-diiodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2I2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCFPTJMAVGCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2I2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624733
Record name 2,6-Diiodo-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-95-3
Record name 2,6-Diiodo-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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